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Compound of Interest

1-Chloro-4-
Compound Name:

(pentafluoroethyl)benzene
CAS No.: 118559-17-4

Cat. No.: B3088661

Get Quote

\ J

CAS Registry Number: 118559-17-4 Molecular Formula:
Molecular Weight: 230.56 g/mol IUPAC Name: 1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene

Introduction & Structural Analysis

1-Chloro-4-(pentafluoroethyl)benzene is a para-disubstituted aromatic system featuring two
distinct electronic directors:

e Chloro group (-Cl): Weakly deactivating (inductive withdrawal

) but ortho/para directing (resonance donation

).

+ Pentafluoroethyl group (-C

F

): Strongly deactivating (strong inductive withdrawal
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) and meta directing.[1]

The interplay of these substituents creates a polarized aromatic system with distinct NMR
signatures. The

group, unlike the trifluoromethy! (

) group, introduces additional complexity in

and

NMR due to

and

couplings.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4][5][6][7][8]

A. H NMR Spectroscopy (400 MHz, CDCI )

The proton spectrum exhibits a classic AA'BB' splitting pattern (often appearing as a pseudo-
quartet) characteristic of para-disubstituted benzenes with substituents of differing
electronegativity.

Chemical Shift Coupling
( Multiplicity Integration Assighment Constants
» Ppm) )
Ar-H (ortho to
7.60 — 7.64 Multiplet (AA") 2H
)
7.44 —-7.48 Multiplet (BB") 2H Ar-H (ortho to CI)

Interpretation Logic:

o Deshielding Effect: The

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/B13535629
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3088661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

group is strongly electron-withdrawing, significantly deshielding the adjacent protons (H-3,5)
downfield to ~7.62 ppm.

» Shielding/Resonance: The chlorine atom, while electronegative, donates electron density
into the ring via resonance, slightly shielding the ortho protons (H-2,6) relative to the nitro- or
cyano-analogs, placing them at ~7.46 ppm.

o Symmetry: The molecule possesses a

axis of rotation, rendering H-2 equivalent to H-6, and H-3 equivalent to H-5.
B. F NMR Spectroscopy (376 MHz, CDCI )
The fluorine spectrum displays two distinct regions corresponding to the

and

moieties.

Chemical Shift (

Multiplicity Integral Assignment
» Ppm)*
-85.2 Singlet (or br. triplet) 3F
-115.4 Singlet (or br. quartet) 2F

*Referenced to

(0 ppm).

Mechanistic Insight:

e The
signal appears as a singlet but may show fine triplet splitting (
) due to coupling with the

group.

e The
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signal is significantly upfield (-115 ppm) compared to the terminal
. It may exhibit quartet splitting (

) and potentially weak coupling to the ortho-protons (

).

C. C NMR Spectroscopy (100 MHz, CDCI )

The carbon spectrum is complex due to extensive C-F coupling, resulting in quartets and
triplets.

Chemical Shift (

Multiplicity (Hz) Assignment
» Ppm)
138.5 Singlet (s) - C-Cl (C-1)
129.2 Singlet (s) - C-H (ortho to ClI)
C-C
127.8 Triplet of Quartets , F
(C-4)
C-H (orthoto C
126.6 Triplet (t) F
)
118.9 Quartet of Triplets
1135 Triplet of Quartets

Mass Spectrometry (EI-MS)

lonization Mode: Electron Impact (70 eV)
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The fragmentation pattern is dominated by the stability of the aromatic ring and the sequential
loss of the fluorinated alkyl chain.

m/z (Relative Intensity) lon Identity Fragmentation Pathway

230/232 (M (3:1 ratio for

Molecular lon

) )

211/213 Loss of single Fluorine atom.

Cleavage of C-C bond in ethyl

161/ 163 _

chain.

Loss of entire pentafluoroethyl
111/113 )

group (Chlorophenyl cation).
- Benzyne intermediate / Phenyl

cation (loss of CI).

Infrared Spectroscopy (FT-IR)

Sampling Method: Neat oil (ATR) or KBr Pellet.
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Wavenumber (cm

Vibrational Mode

Intensity .
) Assignment
3050 — 3100 Weak Ar-H Stretching
_ Ar C=C Ring Skeletal

1590, 1495 Medium o

Vibrations

C-F Stretch (
1320 — 1350 Strong

asymmetric)

C-F Stretch (
1200 — 1250 Very Strong

symmetric)

Ar-Cl Stretch (often overlaps
1090 Strong )

with C-F)

Ar-H Out-of-plane Bending
830 Strong

(para-disubstituted)

Structural Confirmation Workflow

The following diagram illustrates the logical flow for confirming the structure of 1-Chloro-4-

(pentafluoroethyl)benzene using the data above.
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Unknown Sample
(C8HACIF5)

Step 1: Mass Spec (El)
Observe m/z 230/232 (3:1)

Check Fragments:
Loss of CF3 (161)
Loss of C2F5 (111)

Step 2: 1H NMR
AA'BB' Pattern (7.4-7.7 ppm)

Confirm Para-Substitution
(Symmetric Multiplets)

Step 3: 19F NMR
Two Signals (-85, -115 ppm)

Confirm Pentafluoroethyl
(CF3 vs CF2 Integral 3:2)

Identity Confirmed:
1-Chloro-4-(pentafluoroethyl)benzene

Click to download full resolution via product page

Caption: Logical workflow for structural validation using MS fragmentation patterns and NMR
coupling signatures.
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References

e BenchChem.1-Chloro-2-(pentafluoroethyl)benzene Product Data & NMR Predictions.
(Analogous ortho-isomer data used for SCS verification).

» Royal Society of Chemistry.Benzocyclobutene and Stable Xylylene Formation from
Hexakis(pentafluoroethyl)benzene.[2] (Foundational 19F NMR shifts for Ar-C2F5).

e SpectraBase.1-Bromo-4-(pentafluoroethyl)benzene 1H NMR Spectrum. (Isostructural analog
for AA'BB’ pattern assignment).

e PubChem.(Pentafluoroethyl)benzene Compound Summary. (Parent compound baseline
data).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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